

Protocol for Encapsulating mRNA with 113-N16B for Targeted Pulmonary Delivery

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Compound of Interest

Compound Name: 113-N16B

Cat. No.: B12388897

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Application Note

This document provides a detailed protocol for the encapsulation of messenger RNA (mRNA) using the ionizable cationic lipid **113-N16B** to form lipid nanoparticles (LNPs). These LNPs are specifically designed for preferential delivery to pulmonary endothelial cells, offering a promising non-viral vector for therapeutic applications targeting lung diseases.^[1] The following protocols outline the necessary steps for formulation, purification, and characterization of **113-N16B** LNPs, ensuring reproducibility and optimal performance for preclinical research.

The formulation strategy is based on the established principle of rapid mixing of a lipid solution in ethanol with an aqueous mRNA solution at a low pH. This process, facilitated by a microfluidic mixing device, enables the self-assembly of LNPs with entrapped mRNA. The ionizable nature of **113-N16B** is crucial for both efficient mRNA encapsulation at acidic pH and subsequent endosomal escape within target cells at physiological pH. The resulting LNPs are characterized by their size, polydispersity, surface charge, and mRNA encapsulation efficiency, all of which are critical quality attributes that influence their in vivo behavior and therapeutic efficacy.

Quantitative Data Summary

The following table summarizes the typical formulation parameters and expected characterization results for mRNA-LNPs formulated with **113-N16B**. These values are derived

from literature on similar lung-targeting LNP systems and represent target specifications for successful formulation.

Parameter	Target Value	Method of Analysis
Formulation		
Molar Ratio (113-N16B : Helper Lipid : Cholesterol : PEG-Lipid)	50 : 10 : 38.5 : 1.5	-
N:P Ratio (Nitrogen in 113-N16B to Phosphate in mRNA)	~3-6	Calculation
Characterization		
Particle Size (Diameter)	80 - 120 nm	Dynamic Light Scattering (DLS)
Polydispersity Index (PDI)	< 0.2	Dynamic Light Scattering (DLS)
Zeta Potential	Neutral to slightly negative at physiological pH	Laser Doppler Electrophoresis
mRNA Encapsulation Efficiency	> 90%	RiboGreen Assay

Experimental Protocols

Materials and Reagents

- **113-N16B** (Ionizable Cationic Lipid)
- 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) (Helper Lipid)
- Cholesterol
- 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMG-PEG 2000) (PEG-Lipid)

- Messenger RNA (mRNA) encoding the protein of interest
- Ethanol (200 proof, RNase-free)
- Citrate Buffer (50 mM, pH 4.0, RNase-free)
- Phosphate-Buffered Saline (PBS), pH 7.4 (RNase-free)
- RNase-free water
- RiboGreen RNA Quantitation Kit
- Microfluidic mixing device and cartridges (e.g., NanoAssemblr®)
- Dialysis cassettes (e.g., Slide-A-Lyzer™, 10K MWCO)
- Dynamic Light Scattering (DLS) instrument
- Spectrofluorometer

Preparation of Stock Solutions

- Lipid Stock Solution (in Ethanol):
 - Prepare individual stock solutions of **113-N16B**, DSPC, Cholesterol, and DMG-PEG 2000 in 200 proof ethanol.
 - Combine the individual lipid stock solutions in the desired molar ratio (e.g., 50:10:38.5:1.5) to create a final mixed lipid stock solution. The total lipid concentration should be optimized based on the microfluidic system used, typically in the range of 10-25 mg/mL.
 - Gently warm the solution if necessary to ensure all lipids are fully dissolved.
- mRNA Stock Solution (in Citrate Buffer):
 - Dilute the purified mRNA to the desired concentration (e.g., 0.5-2 mg/mL) in 50 mM citrate buffer (pH 4.0).
 - Ensure the mRNA solution is kept on ice to prevent degradation.

LNP Formulation using Microfluidics

- Set up the microfluidic mixing device according to the manufacturer's instructions.
- Load the lipid stock solution into one syringe and the mRNA stock solution into another syringe.
- Set the flow rate ratio of the aqueous to organic phase (typically 3:1) and the total flow rate (e.g., 12 mL/min).
- Initiate the mixing process. The two solutions will be rapidly mixed in the microfluidic cartridge, leading to the spontaneous self-assembly of mRNA-loaded LNPs.
- Collect the resulting LNP solution.

Purification of LNPs

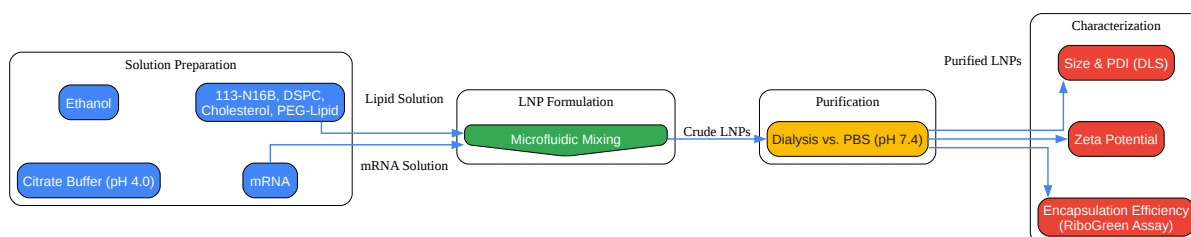
- To remove the ethanol and unencapsulated mRNA, dialyze the collected LNP solution against sterile PBS (pH 7.4) at 4°C.
- Use a dialysis cassette with an appropriate molecular weight cutoff (e.g., 10K MWCO).
- Perform dialysis for at least 18 hours with at least two changes of the PBS buffer.

Characterization of LNPs

- Particle Size and Polydispersity Index (PDI):
 - Dilute a small aliquot of the purified LNP solution in PBS.
 - Measure the hydrodynamic diameter and PDI using a Dynamic Light Scattering (DLS) instrument.
- Zeta Potential:
 - Dilute a small aliquot of the purified LNP solution in an appropriate buffer (e.g., 10 mM NaCl).
 - Measure the surface charge of the LNPs using a laser Doppler electrophoresis instrument.

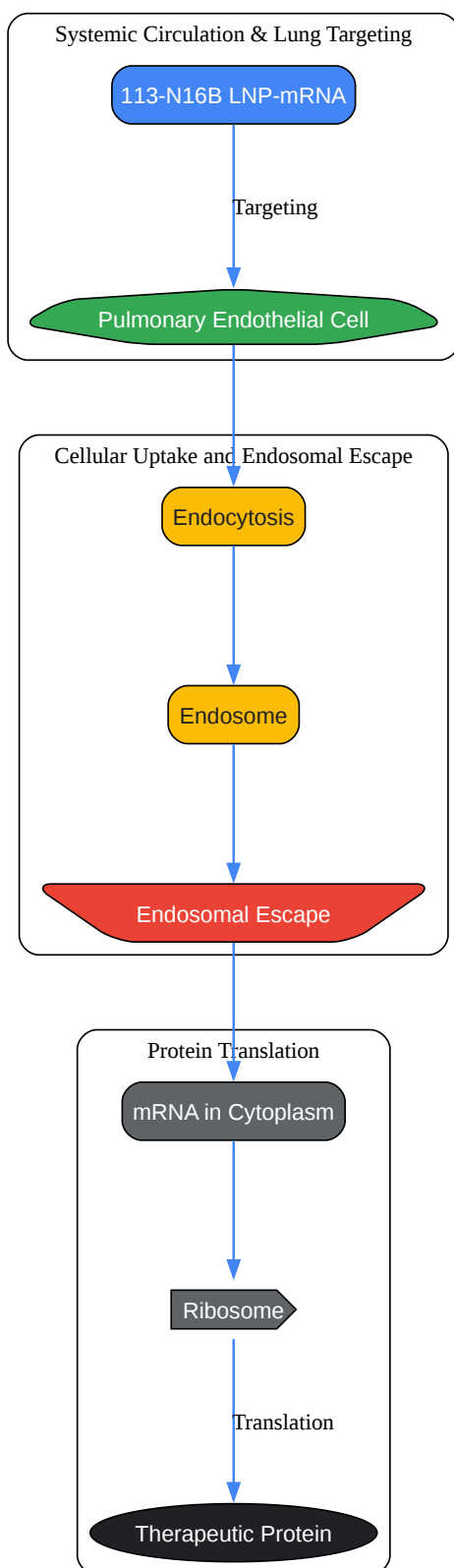
- mRNA Encapsulation Efficiency:
 - Use a RiboGreen RNA quantitation assay to determine the amount of encapsulated mRNA.
 - Measure the fluorescence of the LNP sample before and after lysis with a detergent (e.g., 0.5% Triton X-100).
 - The fluorescence of the intact LNPs represents the unencapsulated (free) mRNA, while the fluorescence after lysis represents the total mRNA.
 - Calculate the encapsulation efficiency using the following formula:
 - $\text{Encapsulation Efficiency (\%)} = [(\text{Total mRNA} - \text{Free mRNA}) / \text{Total mRNA}] \times 100$

Visualizations



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Caption: Experimental workflow for mRNA encapsulation with **113-N16B**.



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Caption: Targeted delivery and mechanism of action of **113-N16B** LNPs.

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References

- 1. pnas.org [pnas.org]
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